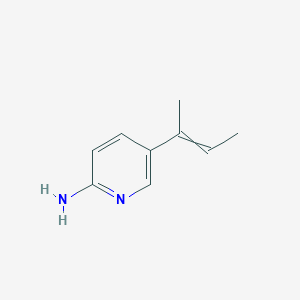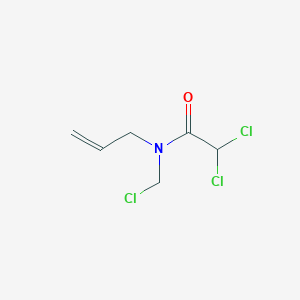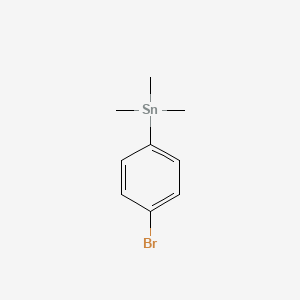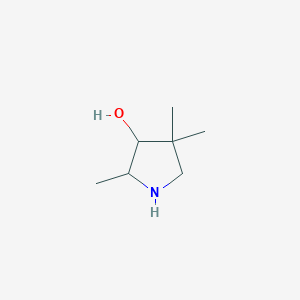![molecular formula C15H15NO5 B8586607 [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol
描述
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol: is an organic compound with a complex structure that includes a methoxyphenyl group, a nitrophenyl group, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol typically involves multiple steps. One common method starts with the nitration of a methoxyphenyl compound to introduce the nitro group. This is followed by a reaction with a methoxybenzyl alcohol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in reactors designed for high efficiency and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group may be converted to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism of action of [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methanol groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
[4-methoxyphenyl]methanol: Lacks the nitro group, making it less reactive in redox reactions.
[3-nitrophenyl]methanol: Lacks the methoxy group, affecting its hydrogen bonding capabilities.
[4-[(4-methoxyphenyl)methoxy]-3-aminophenyl]methanol: The nitro group is reduced to an amine, altering its chemical properties and biological activities.
Uniqueness: The presence of both the methoxy and nitro groups in [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol provides a unique combination of reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C15H15NO5/c1-20-13-5-2-11(3-6-13)10-21-15-7-4-12(9-17)8-14(15)16(18)19/h2-8,17H,9-10H2,1H3 |
InChI 键 |
AWIGLVQGKDTRAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methyl-5-isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8586545.png)
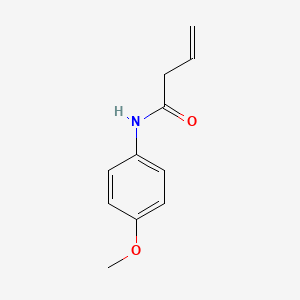
![N-(2-Methylphenyl)-N'-[4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]urea](/img/structure/B8586557.png)
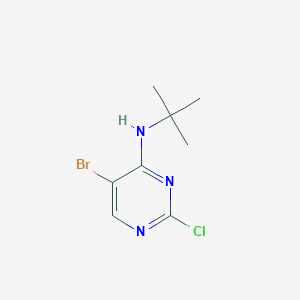
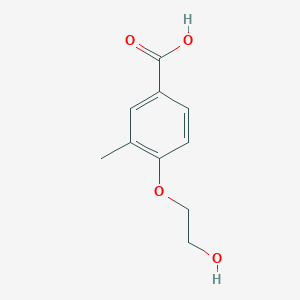
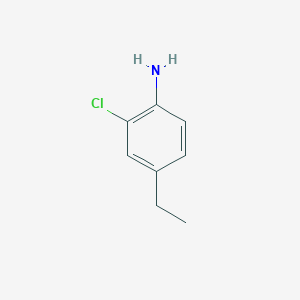
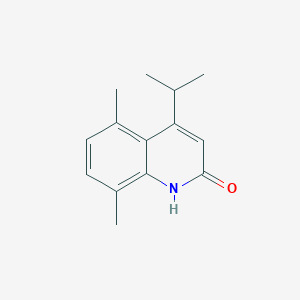
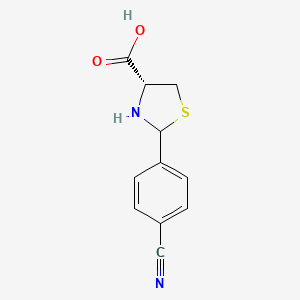
![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B8586622.png)
![2-Methylpyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B8586629.png)
